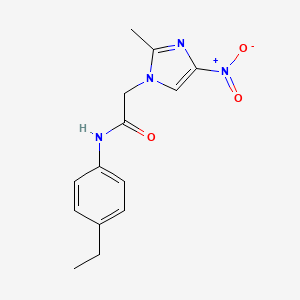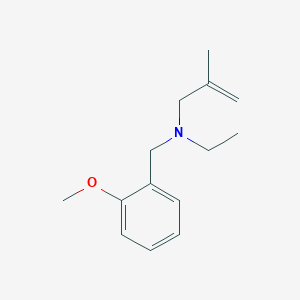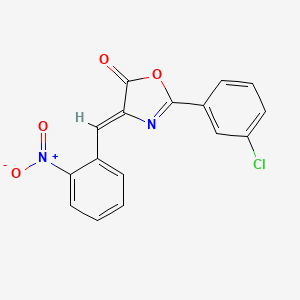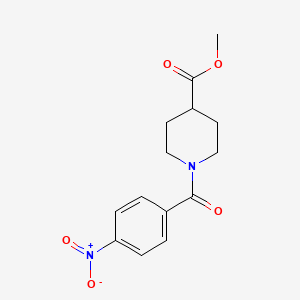![molecular formula C15H19ClN2O3 B5703969 N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide](/img/structure/B5703969.png)
N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide, also known as PPARγ agonist, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the thiazolidinedione (TZD) class of drugs and acts as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ).
Wirkmechanismus
N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazideγ agonists like N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide bind to the this compoundγ receptor, which is found in various tissues, including adipose tissue, liver, and skeletal muscle. The activation of this compoundγ leads to the transcription of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects
Studies have shown that N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide can improve glucose uptake and insulin sensitivity in adipocytes, liver cells, and skeletal muscle cells. This compound has also been shown to reduce inflammation and improve lipid metabolism in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide in lab experiments is its specificity for the N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazideγ receptor, making it a useful tool for studying the role of this receptor in glucose and lipid metabolism. However, one limitation is that this compound can be toxic at high concentrations, which can affect the interpretation of experimental results.
Zukünftige Richtungen
Future research on N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide could focus on its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies could investigate the optimal dosing and administration of this compound to minimize toxicity and maximize therapeutic benefits.
Synthesemethoden
The synthesis of N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide involves the reaction of 4-chlorophenylacetic acid with cyclohexanone to form 4-chlorophenylcyclohexanone. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to produce the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide has been extensively studied for its therapeutic potential in various diseases, including diabetes, obesity, and cancer. Research has shown that N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazideγ agonists, like N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide, can improve insulin sensitivity and glucose metabolism, making them a potential treatment for type 2 diabetes and related metabolic disorders.
Eigenschaften
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-12-6-8-13(9-7-12)21-10-14(19)17-18-15(20)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKDMJVCBCXNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5703891.png)
![ethyl 2-(4-fluorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5703896.png)

![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5703908.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5703914.png)
![1-[(4-fluorophenoxy)methyl]-3-nitrobenzene](/img/structure/B5703920.png)
![4-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5703924.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5703931.png)
![methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate](/img/structure/B5703936.png)



![6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5703978.png)
![N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B5703985.png)